Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound belonging to the benzoimidazole family. It is characterized by the presence of a bromine atom, a methyl group, and a carboxylate ester functional group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cancer research and other therapeutic applications.
The compound can be synthesized through various chemical reactions involving starting materials such as 5-bromo-2-methyl-1H-benzo[d]imidazole and methylating agents. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established synthetic routes.
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate is classified as:
The synthesis of Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically involves several key steps:
The industrial production may utilize continuous flow reactors to enhance yield and purity, optimizing reaction conditions for large-scale synthesis. This approach allows for better control over reaction parameters and minimizes the formation of by-products.
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate has a complex molecular structure that includes:
The compound's structure can be represented in various forms, including its two-dimensional structural formula and three-dimensional conformation, which are crucial for understanding its reactivity and interaction with biological targets.
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include sodium azide or potassium thiocyanate for substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction. Hydrolysis can be facilitated using hydrochloric acid or sodium hydroxide.
The mechanism of action for Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The presence of bromine and methyl groups enhances its binding affinity and specificity, potentially modulating various biological pathways. This interaction may lead to therapeutic effects, particularly in cancer treatment.
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically exhibits properties such as:
Key chemical properties include:
Relevant data from studies indicate that this compound demonstrates significant reactivity due to its functional groups, making it suitable for further derivatization .
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate has several scientific uses, particularly in medicinal chemistry:
Table 1: Key Identifiers of Target Compound and Precursors
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate | 2089991-23-9 | C₁₀H₉BrN₂O₂ | 269.09 g/mol |
5-Bromo-2-methyl-1H-benzo[d]imidazole | 1964-77-8 | C₈H₇BrN₂ | 211.06 g/mol |
4-Bromo-o-phenylenediamine | N/A | C₆H₇BrN₂ | 187.04 g/mol |
Direct bromination of 2-methylbenzimidazole precursors employs electrophilic aromatic substitution (EAS) to achieve regioselective C-5 functionalization. The electron-deficient nature of the benzimidazole ring necessitates activating reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in DMF. This step typically precedes carboxylation to avoid competing reactions at the C-4/C-7 positions. The 5-bromo-2-methyl-1H-benzo[d]imidazole intermediate (CAS: 1964-77-8) is isolated with 97% purity through recrystallization from ethanol-water mixtures and demonstrates stability under dry, room-temperature storage [3] [7]. Key challenges include suppressing dibromination by controlling stoichiometry (≤1.1 eq. Br₂) and reaction temperature (0–5°C).
Carboxylation at the C-7 position requires directed ortho-metalation (DoM) strategies due to the halogen’s directing effects. The brominated intermediate undergoes lithium-halogen exchange at −78°C using n-butyllithium, followed by quenching with solid CO₂ to yield 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid. Alternative approaches employ palladium-catalyzed carbonylation (e.g., Pd(dppf)Cl₂, CO gas, methanol) but suffer from catalyst sensitivity to the imidazole N-H proton. Microwave-assisted carboxylation in ionic liquids enhances reaction rates (30 minutes vs. 12 hours conventional) but complicates product isolation [4] [9].
The carboxylic acid intermediate undergoes Fischer esterification using methanol and catalytic sulfuric acid under reflux (65°C, 6–8 hours). Phase-transfer catalysts like tetrabutylammonium bromide boost yields to >90% by enhancing solubility. For acid-sensitive substrates, dimethyl sulfate in acetone with potassium carbonate achieves O-methylation at 60°C within 4 hours. Critical purification involves silica gel chromatography (ethyl acetate/hexane) to remove residual dimethyl sulfate or sulfonic acid byproducts [1] [9].
A telescoped synthesis condenses 4-bromo-1,2-diaminobenzene with pyruvic acid derivatives under reductive conditions. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 4–5, acetic acid) facilitates simultaneous imine formation and reduction at 70°C. This bypasses isolating oxidation-prone diamine intermediates. The methyl ester is incorporated via in situ esterification using methyl orthoacetate, delivering the target compound in 65–72% overall yield [4] [7].
Table 2: Solvent and Catalyst Screening for One-Pot Cyclization
Solvent System | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
MeOH/H₂O (1:1) | [Cu(binap)I]₂@HT | 90 | 4 | 92 |
Mesitylene | Ru(II)-NNN pincer complex | 165 | 12 | 95 |
Solvent-free | Co/Mn-GO nanocatalyst | 80 | 1.5 | 93 |
t-BuOH | Visible light (456 nm) | RT | 8 | 85 |
Water enables greener processes but risks hydrolyzing ester groups. Non-polar solvents (e.g., mesitylene) permit high-temperature cyclization (165°C) but increase energy demands. Solvent-free conditions with graphene oxide (GO) nanocatalysts enhance atom economy and reduce reaction times to <2 hours [4]. Microwave irradiation further cuts cyclization time to 15–30 minutes but poses scalability challenges.
This route leverages commercially available 4-bromo-benzene-1,2-diamine (CAS: N/A) cyclized with N-methoxy-N-methylacetamide at 50°C in methanol/water. The acetamide group acts as a masked acetyl equivalent, hydrolyzing during workup to yield 5-bromo-2-methylbenzimidazole. Subsequent C-7 lithiation/carboxylation-esterification furnishes the target. Advantages include superior regioselectivity (no C-4/C-6 isomers) and avoidance of harsh bromination conditions. However, diamine oxidation necessitates argon sparging and low-temperature processing [7].
Table 3: Green Metrics for Industrial Synthesis Routes
Synthetic Route | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) | Catalyst Reuse (cycles) |
---|---|---|---|---|
Multi-step bromination | 32 | 28 | 120 | N/A |
One-pot reductive | 18 | 12 | 45 | 3 |
Diamine cyclization | 25 | 20 | 85 | 5 (Co/Mn-GO) |
Industrial production prioritizes:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: